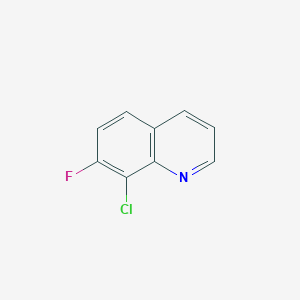

8-Chloro-7-fluoroquinoline

Description

Significance of Quinolone Derivatives in Heterocyclic Chemistry

Quinoline (B57606), a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, is a fundamental scaffold in the field of heterocyclic chemistry. biointerfaceresearch.comnumberanalytics.com It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comnih.gov This structure is not only of theoretical interest but also of immense practical importance, primarily due to the wide range of biological activities exhibited by its derivatives. nih.govnih.govbenthamdirect.com The quinoline nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. tandfonline.comnih.gov

The significance of quinoline derivatives stems from their diverse pharmacological properties, which include antibacterial, antiviral, anticancer, antimalarial, anti-inflammatory, and anticonvulsant activities. biointerfaceresearch.comnih.govbenthamdirect.comresearchgate.net The development of numerous quinoline-based drugs, such as chloroquine (B1663885) for malaria and various fluoroquinolones as antibiotics, underscores the therapeutic value of this heterocyclic system. biointerfaceresearch.comnih.govwikipedia.org The versatility of the quinoline ring allows for chemical modifications at various positions, enabling chemists to fine-tune the biological and physical properties of the resulting molecules. biointerfaceresearch.comorientjchem.org This adaptability has made quinoline and its analogs a central focus in the design and synthesis of novel therapeutic agents. nih.govnih.gov Beyond medicine, quinoline derivatives are also utilized in materials science, for example, in the development of organic light-emitting diodes (OLEDs), and as ligands in organometallic catalysis. numberanalytics.comresearchgate.net

The following table provides a summary of the broad applications of quinoline derivatives.

Table 1: Applications of Quinoline Derivatives| Field | Examples of Applications |

|---|---|

| Medicinal Chemistry | Anticancer, Antimalarial, Antibacterial, Antiviral, Anti-inflammatory, Anticonvulsant, Antihypertensive |

| Materials Science | Organic Light-Emitting Diodes (OLEDs), Sensors |

| Agrochemicals | Fungicides, Insecticides |

| Chemical Synthesis | Ligands, Catalysts |

Overview of Halogenation Strategies in Quinoline Synthesis

Halogenation, the introduction of one or more halogen atoms into a molecule, is a critical transformation in organic synthesis, often used to modulate the electronic properties, lipophilicity, and metabolic stability of a compound. nih.gov In quinoline chemistry, halogenated derivatives serve as versatile intermediates for further functionalization through cross-coupling reactions or nucleophilic substitutions, and can also possess significant biological activity themselves. nih.govnih.gov

Several strategies have been developed for the halogenation of the quinoline scaffold.

Electrophilic Aromatic Substitution: This is a fundamental method for introducing halogens onto the quinoline ring. The reaction involves the attack of an electrophilic halogen species on the electron-rich aromatic system. libretexts.org The regioselectivity of the reaction is influenced by the existing substituents on the quinoline core and the reaction conditions. Lewis acids like ferric halides (FeX₃) or aluminum halides (AlX₃) are often required to activate the halogen (e.g., Br₂ or Cl₂) and increase its electrophilicity. libretexts.org Other halogenating agents, such as N-halosuccinimides (NCS, NBS, NIS), can also be employed, sometimes under metal-free conditions. rsc.orgresearchgate.net

Metal-Free C-H Halogenation: Recent advancements have focused on more sustainable and atom-economical methods. Metal-free protocols for the regioselective C-H halogenation of quinoline derivatives have been established. rsc.orgrsc.org For instance, the use of trihaloisocyanuric acids as the halogen source allows for the C5-halogenation of 8-substituted quinolines at room temperature in an open-air atmosphere. rsc.orgrsc.org These methods offer high functional group tolerance and operational simplicity. rsc.org

Metal-Catalyzed Halogenation: Transition metal catalysis provides powerful tools for the regioselective halogenation of quinolines. For example, iron(III) has been used to catalyze the halogenation of 8-amidoquinolines in water, demonstrating the potential for green chemistry approaches. mdpi.com Copper-promoted bromination of 8-aminoquinoline (B160924) amides using alkyl bromides as the halogen source has also been reported. researchgate.net

Electrochemical Halogenation: Electrochemical methods offer an environmentally friendly alternative for halogenation. An effective C3-H halogenation of quinoline-4(1H)-ones has been achieved using potassium halides as both the halogenating agent and the electrolyte in an undivided cell. acs.org

The choice of halogenation strategy depends on the desired regiochemistry, the nature of the substituents already present on the quinoline ring, and the required reaction conditions.

Table 2: Comparison of Quinoline Halogenation Strategies

| Strategy | Typical Reagents | Key Features |

|---|---|---|

| Electrophilic Aromatic Substitution | X₂ (Cl₂, Br₂) with Lewis Acid (e.g., AlCl₃, FeBr₃), N-Halosuccinimides (NCS, NBS) | Classic method; regioselectivity depends on substituents. |

| Metal-Free C-H Halogenation | Trihaloisocyanuric acids (TCCA, TBCA) | Operationally simple, atom-economical, good functional group tolerance. rsc.orgrsc.org |

| Metal-Catalyzed Halogenation | N-Halosuccinimides with Fe(III) catalyst; Alkyl bromides with Cu catalyst | High regioselectivity, can be performed in environmentally benign solvents like water. researchgate.netmdpi.com |

| Electrochemical Halogenation | Potassium halides (KX) | Green chemistry approach, avoids use of chemical oxidants. acs.org |

Specific Context of 8-Chloro-7-fluoroquinoline within Halogenated Quinoline Research

This compound is a di-halogenated quinoline derivative with the molecular formula C₉H₅ClFN. uni.lu Within the vast landscape of halogenated quinoline research, this specific compound is primarily recognized as a synthetic intermediate or a building block for the construction of more complex molecules, particularly in the realm of medicinal chemistry. The presence of two different halogens (chlorine and fluorine) at specific positions (C8 and C7, respectively) offers distinct reactivity profiles for further chemical modification.

The C7-fluoro and C8-chloro substitution pattern is found in the core structure of certain fluoroquinolone antibiotics. For instance, the synthesis of derivatives of 1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid often starts from precursors with related substitution patterns. mdpi.com The 8-chloro group, in particular, has been shown to influence the potency of some quinolone antibacterials by acting on target enzymes like DNA gyrase and topoisomerase IV. nih.gov Research has explored the synthesis of 8-amino-7-(aryl/hetaryl)fluoroquinolones, which show promise as new antimicrobial drugs, starting from ethyl 7-chloro-6-fluoro-8-nitroquinolone-3-carboxylate. researchgate.net While not identical, this highlights the synthetic utility of the chloro-fluoro-quinoline scaffold.

The compound 8-Chloro-7-fluoroquinolin-2-amine is also a known derivative, indicating that the this compound core can be further functionalized at other positions, such as the C2 position, to generate a library of compounds for biological screening. bldpharm.com The strategic placement of the chloro and fluoro groups makes this compound a valuable precursor for creating structural diversity in the development of new potential therapeutic agents. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-7-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDSHDNATUPBOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)F)Cl)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909305-92-5 | |

| Record name | 8-chloro-7-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 8 Chloro 7 Fluoroquinoline and Analogs

Regioselective Functionalization of Halogenated Quinoline (B57606) Rings

The precise modification of the quinoline core is essential for developing new derivatives with tailored properties. The inherent electronic properties of the quinoline ring, influenced by existing substituents, guide the regioselectivity of subsequent chemical reactions.

The functionalization of the C-5 position of the quinoline ring is challenging due to its remote location from the directing nitrogen atom. However, methods have been developed for the regioselective C-H halogenation at this site, particularly in 8-substituted quinolines. A notable metal-free approach utilizes trihaloisocyanuric acids (TCCA for chlorination, TBCA for bromination, and TICA for iodination) as inexpensive and atom-economical halogen sources. nih.govrsc.org This method demonstrates high generality, proceeding at room temperature and open to the air, to exclusively yield C-5 halogenated products in good to excellent yields. nih.gov

The reaction is tolerant of a wide variety of substituents at the 8-position, including amides, phosphoramidates, urea (B33335) derivatives, and alkoxy groups. nih.gov For instance, N-(quinolin-8-yl)benzamide and its derivatives undergo smooth halogenation at the C-5 position. nih.gov This remote functionalization strategy provides a significant advantage over traditional methods that often require harsh conditions or complex directing groups. nih.govrsc.org

In addition to metal-free methods, metal-catalyzed processes have also been established. Copper-promoted C-5 bromination of 8-aminoquinoline (B160924) amides using alkyl bromides as the bromine source has been shown to be an efficient and practical method. beilstein-journals.org This reaction proceeds in dimethyl sulfoxide (B87167) (DMSO) and demonstrates outstanding site selectivity and broad substrate scope. beilstein-journals.org Similarly, iron(III)-catalyzed C-5 halogenation of 8-amidoquinolines in water represents an economical and environmentally friendly alternative. mdpi.com These methods highlight the importance of the 8-amido group in directing the halogenation to the C-5 position, likely through a chelation-assisted mechanism. mdpi.com

| 8-Substituent (in Quinoline Derivative) | Halogenating Agent | Product | Yield (%) | Reference |

| N-(2-Methylquinolin-8-yl)benzamide | TCCA | 5-Chloro-N-(2-methylquinolin-8-yl)benzamide | 97 | nih.gov |

| N-(2-Methylquinolin-8-yl)benzamide | TBCA | 5-Bromo-N-(2-methylquinolin-8-yl)benzamide | 98 | nih.gov |

| N'-(Quinolin-8-yl)-N,N-dimethylurea | TCCA | 5-Chloro-N'-(quinolin-8-yl)-N,N-dimethylurea | 99 | nih.gov |

| N'-(Quinolin-8-yl)-N,N-dimethylurea | TBCA | 5-Bromo-N'-(quinolin-8-yl)-N,N-dimethylurea | 98 | nih.gov |

| Diethyl (quinolin-8-yl)phosphoramidate | TCCA | Diethyl (5-chloroquinolin-8-yl)phosphoramidate | 99 | nih.gov |

| Diethyl (quinolin-8-yl)phosphoramidate | TBCA | Diethyl (5-bromoquinolin-8-yl)phosphoramidate | 98 | nih.gov |

| N-(quinolin-8-yl)pivalamide | NBS / Fe(OTf)₃ (in H₂O) | N-(5-bromoquinolin-8-yl)pivalamide | 96 | mdpi.com |

| N-(quinolin-8-yl)benzamide | 1,2-dibromoethane / Cu(OAc)₂ (in DMSO) | N-(5-bromoquinolin-8-yl)benzamide | 95 | beilstein-journals.org |

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing halogens. wikipedia.org The reaction is favored on electron-poor aromatic systems, where electron-withdrawing groups activate the ring toward nucleophilic attack. wikipedia.orgmasterorganicchemistry.com In the case of 8-chloro-7-fluoroquinoline, the fluorine at the C-7 position is a potential leaving group for SNAr reactions.

The reactivity of the C-7 position is significantly influenced by the electronic nature of substituents on the quinoline core. The chlorine atom at the C-8 position, being an electron-withdrawing group, decreases the electron density of the entire fused ring system, thereby making it more electrophilic. This electronic pull facilitates the attack of nucleophiles at positions bearing a suitable leaving group, such as the C-7 fluorine. The SNAr mechanism proceeds via a negatively charged intermediate (a Meisenheimer complex), and the stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.com Substituents at the ortho and para positions to the leaving group have the most pronounced activating effect. acs.org

Introduction of Diverse Chemical Moieties onto the Quinoline Core

The functionalization of the quinoline scaffold at various positions allows for the synthesis of a vast library of compounds with diverse chemical and biological properties.

The nitrogen atom at the N-1 position of the quinoline ring is a key site for functionalization. N-alkylation can be achieved through various methods, including reductive alkylation. One approach involves a one-pot tandem reduction of quinolines to tetrahydroquinolines, followed by reductive alkylation with an aldehyde, catalyzed by arylboronic acid. acs.org Another efficient one-pot method for both transfer hydrogenation and N-alkylation of quinolines uses a Pd/C/Zn mixture with alcohols, where the alcohol serves as the alkylating agent in a hydrogen autotransfer process. rsc.org

For direct arylation or alkylation without reduction of the quinoline core, the formation of quinoline N-oxides is a common strategy. mdpi.com The N-oxide activates the ring for further transformations. For example, Rh(I)-catalyzed ortho-alkylation of quinolines has been demonstrated, where substitution ortho to the ring nitrogen (i.e., at C-2 and C-8) is crucial for efficient reaction, proceeding through a proposed N-heterocyclic carbene (NHC) intermediate. nih.gov

The C-3 position of the quinoline ring is another important site for introducing chemical diversity. While direct functionalization can be challenging, several regioselective methods have been developed. A nickel-catalyzed method allows for the C-3 selective thioetherification, alkylation, arylation, and acylation of unactivated quinolines at room temperature without the need for a directing group. acs.org The proposed mechanism involves the 1,4-addition of a nickel hydride species to the quinoline, generating a 1,4-dihydroquinoline (B1252258) intermediate that then reacts with an external electrophile. acs.org

Quinoline-3-carboxylic acids are a particularly important class of derivatives. nih.gov These can be synthesized through various routes, such as the [4+2] cycloaddition of in-situ generated azadienes (from 2-aminobenzyl alcohol) with terminal alkynes, which provides a metal-free approach to C-3 functionalized quinolines. organic-chemistry.org Further derivatization of the carboxylic acid group allows for the creation of amides, esters, and other functional groups, significantly expanding the chemical space accessible from the quinoline scaffold. researchgate.netresearchgate.net

Modifications at the C-6 and C-8 positions on the benzenoid part of the quinoline ring are crucial for fine-tuning the electronic and steric properties of the molecule. rsc.org These substitutions can significantly impact biological activity and physicochemical characteristics. mdpi.commdpi.com

For example, in a study of antileishmanial quinoline derivatives, the introduction of a chloro atom at C-6 led to a highly active compound, whereas fluoro or methoxy (B1213986) groups at the same position decreased activity. mdpi.com The combination of a 6-chloro and a 7-fluoro substituent, while leading to a slight loss in activity, resulted in lower cytotoxicity and improved metabolic stability. mdpi.com This demonstrates the delicate balance required when modifying these positions.

The C-8 position also offers a strategic handle for functionalization. rsc.org Convenient syntheses of 6,8-disubstituted quinolines have been reported starting from 6,8-dibromoquinoline, which acts as a precursor for various derivatives via metal-halogen exchange reactions. tubitak.gov.tr Furthermore, strategies for modifying the C-6 position of sugars in glycoconjugates linked to 8-hydroxyquinoline (B1678124) have been shown to improve the selectivity and cytotoxicity of the resulting compounds, highlighting the importance of C-8 as an anchoring point for complex molecular architectures. nih.gov Reductive electrophilic alkylation can also be directed to the C-6 and C-8 positions of quinolines using a heterogeneous iridium catalyst. nih.gov

Mechanistic Investigations of this compound Reactions

The reactivity of the quinoline scaffold, particularly with halogen substitutions, is a subject of extensive study due to the prevalence of this structural motif in pharmaceuticals and functional materials. Mechanistic investigations into the formation of halogenated quinolines like this compound reveal complex reaction pathways, often involving highly reactive intermediates such as radicals and cascade processes.

Radical Reaction Pathways in Quinoline Synthesis

The synthesis of the quinoline core can be achieved through various methods, with radical-mediated reactions offering unique pathways that are efficient and applicable to a wide range of substrates. researchgate.netthieme-connect.com These reactions often involve the generation of a radical species that initiates a series of events, leading to the formation of the heterocyclic ring system.

One prominent strategy involves the radical-mediated cyclization of o-alkenylaryl isonitriles. In this process, a radical adds to the isonitrile, which then undergoes a cyclization-homoallylic expansion-fragmentation cascade to yield the quinoline product. thieme-connect.com Control experiments have supported the proposed radical pathway over a cationic one, and computational studies have indicated a preference for the radical-mediated pathway over a direct 6-endo cyclization. thieme-connect.com The stability of the generated radical plays a crucial role in the reaction's efficiency. thieme-connect.com

Another approach involves the photocatalytic generation of imine radicals. These radicals can exhibit dual reactivity, leading to different substituted quinolines depending on the reaction conditions. chemrxiv.org For instance, in the presence of an inorganic base, the imine carbon free radical can undergo a nucleophilic attack (intramolecular Michael addition) to produce 3,4-disubstituted quinolines. chemrxiv.org Conversely, using an organic base can steer the reaction towards an electrophilic attack (intramolecular anti-Michael addition), resulting in 2,3-disubstituted quinolines. chemrxiv.org

The reaction of quinoline with hydroxyl radicals (•OH) has also been studied to understand its degradation pathways, which provides insight into the reactivity of the quinoline nucleus. The •OH radical, being an electrophilic species, readily adds to the quinoline ring. acs.orgacs.org The distribution of the resulting hydroxylated products is determined by the initial addition step and the subsequent chemistry of the intermediate OH-adducts. acs.org Density functional theory (DFT) calculations have shown that the formation of these OH-adducts proceeds via exothermic reactions with low activation energies for most carbon positions on the quinoline ring. acs.org

Table 1: Comparison of Radical Pathways in Quinoline Synthesis

| Reaction Type | Starting Materials | Radical Generation | Key Mechanistic Steps | Products | References |

| Cyclization of Isonitriles | o-Alkenylaryl isonitriles, Boronic acids/Iodoperfluorocarbons | Reaction with boronic acid or iodoperfluorocarbon | Radical addition, Cyclization, Homoallylic expansion, Fragmentation | Substituted Quinolines | thieme-connect.com |

| Photocatalytic Cyclization | Acrylate-containing substrates | Photo-catalytically generated imine radicals | Intramolecular Michael or anti-Michael addition | 3,4- or 2,3-Disubstituted Quinolines | chemrxiv.org |

| Hydroxyl Radical Addition | Quinoline | γ-Radiolysis, Photo-Fenton reaction | Electrophilic addition of •OH | Hydroxylated Quinolines | acs.orgacs.org |

Cascade Mechanisms in Halogenated Quinoline Formation

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where a single synthetic operation generates multiple chemical bonds in one pot. These mechanisms are particularly valuable for constructing complex molecules like halogenated quinolines from simple precursors, often involving a combination of cyclization, addition, and aromatization steps. nih.govresearchgate.net

A notable example is the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines to synthesize quinolines. nih.govrsc.org Mechanistic studies suggest this process involves a denitrogenative addition followed by an intramolecular cyclization. nih.govrsc.org The presence of halogen substituents on the resulting quinoline products is particularly useful for further synthetic modifications via cross-coupling reactions, thereby increasing molecular diversity. nih.govrsc.org Control experiments have indicated that an intermediate, formed in the absence of the arylhydrazine, can cyclize to the quinoline product, supporting the proposed cascade pathway. nih.govrsc.org

Metal-free cascade reactions have also been developed. For instance, a protocol using N-propargylanilines and sodium sulfinates under blue LED irradiation proceeds via a cascade involving the formation of a sulfonyl radical. mdpi.com This radical adds to the alkyne, followed by an intramolecular radical cyclization and subsequent aromatization to yield 3-sulfonylquinolines. mdpi.com

Another powerful strategy is the cascade radical cyclization of propargylamines with diaryl disulfides. researchgate.net This method proceeds through a sequence of sulfuration, cyclization, oxidation, and aromatization to afford functionalized 3-arylthioquinolines. The reaction is initiated by a radical species and tolerates a broad range of substrates under mild conditions. researchgate.net Similarly, a metal-free cascade iodination/cyclization/oxidation/aromatization pathway has been developed to synthesize multi-iodinated quinolines from propargylamines. researchgate.net

Copper-catalyzed or mediated cascade reactions are also employed for C-H halogenation. beilstein-journals.org For example, the use of a Cu(II) catalyst can facilitate the selective chlorination of 8-amidoquinolines at the C-5 position. beilstein-journals.org Mechanistic proposals for similar reactions involving phenols suggest the formation of a phenoxy radical, which then captures a halogen atom. beilstein-journals.org This highlights how cascade processes can be initiated to incorporate halogen atoms onto the aromatic core.

Table 2: Overview of Cascade Mechanisms for Halogenated Quinoline Synthesis

| Reaction Name | Catalyst/Mediator | Starting Materials | Key Mechanistic Sequence | Halogenated Product Type | References |

| Palladium-Catalyzed Denitrogenative Cascade | Palladium | o-Aminocinnamonitriles, Arylhydrazines | Denitrogenative addition, Intramolecular cyclization | Halogen-substituted 2-arylquinolines | nih.govrsc.org |

| Metal-Free Photoredox Cascade | Eosin Y (Photocatalyst) | N-Propargylanilines, Sodium sulfinates | Radical generation, Radical addition, Intramolecular cyclization, Aromatization | Non-halogenated (sulfonylquinolines) | mdpi.com |

| Cascade Radical Cyclization | BPO (Initiator) | Propargylamines, Diaryl disulfides | Sulfuration, Cyclization, Oxidation, Aromatization | Non-halogenated (arylthioquinolines) | researchgate.net |

| Copper-Catalyzed C-H Halogenation | Copper(II) salts | 8-Amidoquinolines, Halogen source | C-H activation, Halogenation | 5-Chloro-8-amidoquinolines | beilstein-journals.org |

Structural Analysis and Conformational Studies of 8 Chloro 7 Fluoroquinoline Derivatives

Advanced Spectroscopic Characterization Techniques (e.g., NMR, IR, MS)

The elucidation of the precise structure of 8-Chloro-7-fluoroquinoline and its derivatives relies on a combination of modern spectroscopic methods. Each technique provides complementary information about the molecular framework, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the carbon-hydrogen framework. In the ¹H NMR spectrum of a related compound, 8-chloroquinoline, characteristic signals appear for the protons on the quinoline (B57606) core, with shifts influenced by the electron-withdrawing chlorine atom. chemicalbook.com For this compound, the introduction of the fluorine atom at the C-7 position would further modify the spectrum. Protons on the ring, particularly H-5 and H-6, would exhibit coupling with the ¹⁹F nucleus, leading to more complex splitting patterns (doublets of doublets). Quantitative NMR methods have also proven effective in the analysis of related fluoroquinolone compounds. nih.gov

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are estimated values based on known substituent effects on the quinoline scaffold. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Influences |

| H-2 | ~8.9 | ~150 | Deshielded by adjacent nitrogen |

| H-3 | ~7.5 | ~122 | Standard aromatic proton |

| H-4 | ~8.2 | ~136 | Deshielded by nitrogen and peri-effect |

| H-5 | ~7.8 | ~128 | Influenced by C-8 Chloro |

| H-6 | ~7.6 | ~118 | Influenced by C-7 Fluoro and C-8 Chloro |

| C-2 | - | ~150 | Adjacent to Nitrogen |

| C-3 | - | ~122 | Standard aromatic carbon |

| C-4 | - | ~136 | Influenced by Nitrogen |

| C-4a | - | ~148 | Bridgehead carbon |

| C-5 | - | ~128 | Influenced by C-8 Chloro |

| C-6 | - | ~118 | Coupled to Fluorine (¹JCF) |

| C-7 | - | ~155 (d) | Directly bonded to Fluorine |

| C-8 | - | ~130 | Directly bonded to Chlorine |

| C-8a | - | ~145 | Bridgehead carbon |

Infrared (IR) Spectroscopy identifies the functional groups and vibrational modes within the molecule. The spectrum of a halogenated quinoline is characterized by several key absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring are found in the 1600-1450 cm⁻¹ region. The presence of the halogen substituents gives rise to distinct bands in the fingerprint region. The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ range, while the C-F stretch appears at a higher frequency, typically between 1250-1000 cm⁻¹. Studies on related compounds like ciprofloxacin (B1669076) and various chloro-hydroxyquinaldines confirm these general assignments. researchgate.netresearchgate.net

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| C=N Stretch (Quinoline) | 1620-1580 | Medium |

| C=C Stretch (Aromatic) | 1550-1450 | Strong-Medium |

| C-F Stretch | 1250-1000 | Strong |

| C-Cl Stretch | 800-600 | Strong-Medium |

| C-H Bending (Out-of-Plane) | 900-675 | Strong |

Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern, confirming the elemental composition. Using techniques like electrospray ionization (ESI-MS), the molecule can be ionized to produce a molecular ion peak [M+H]⁺. For this compound (C₉H₅ClFN), the mass spectrometer would detect a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation would likely involve the loss of the halogen atoms or the expulsion of small neutral molecules like HCN from the ring system. nih.govusda.gov

X-ray Crystallographic Analysis of Halogenated Quinoline Cores

While a specific crystal structure for this compound is not publicly available, analysis of related halogenated quinoline and fluoroquinolone structures provides significant insight into its likely solid-state conformation. nih.gov X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules within a crystal lattice.

Conformational Landscape and Energetics

The conformational properties of this compound are dictated by a balance of electronic effects, steric hindrance, and the inherent rigidity of the aromatic system.

The quinoline ring system is inherently aromatic and thus strongly favors a planar conformation to maximize π-orbital overlap. However, bulky or electronically repulsive substituents can induce deviations from planarity. The presence of adjacent chloro and fluoro groups at the C-8 and C-7 positions, respectively, creates significant electronic repulsion. Furthermore, computational studies on similarly substituted systems have shown that ortho-substituents can reduce the co-planarity of aromatic rings. rsc.org Energy minimization modeling on related fluoroquinolones has demonstrated that substituents at the C-8 position can skew the quinoline core. nih.gov Therefore, it is highly probable that the this compound ring is not perfectly planar, with slight puckering or distortion occurring in the carbocyclic ring to alleviate the strain imposed by the adjacent halogens.

While the this compound core itself has no freely rotating substituents, the steric environment it creates would severely restrict the rotational freedom of any groups that might be added to the structure (e.g., at the N-1 position). The bulky chlorine atom at C-8 acts as a formidable steric gate, creating a high rotational energy barrier that would hinder or prevent the free rotation of adjacent substituents. nih.gov Studies on other fluoroquinolones have confirmed that steric interactions from C-8 substituents can rigidly orient other parts of the molecule and restrict the rotational freedom of C-7 rings. nih.gov This "locking" effect, a direct consequence of the C-8 halogen, is a critical determinant of the molecule's accessible conformations and, by extension, its ability to interact with other molecules or biological targets.

Applications of 8 Chloro 7 Fluoroquinoline As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Substituted Quinoline (B57606) Derivatives

8-Chloro-7-fluoroquinoline is a key starting material for creating a diverse range of substituted quinoline derivatives. The quinoline scaffold itself is a privileged structure in medicinal chemistry, found in numerous compounds with biological activity. researchgate.netmdpi.commdpi.com The presence of the chloro and fluoro substituents on the 8- and 7-positions, respectively, allows for selective chemical reactions to introduce various functional groups onto the quinoline ring system.

For instance, the chlorine atom at the 8-position can be displaced through nucleophilic aromatic substitution reactions. This enables the introduction of different substituents, leading to the formation of novel quinoline derivatives with potentially enhanced or altered biological activities. This strategic modification is a common approach in drug discovery programs aimed at developing new therapeutic agents. acs.orgacs.org

Role in the Construction of Complex Heterocyclic Frameworks

The reactivity of this compound extends to its use in building more intricate heterocyclic frameworks. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in various fields of chemistry, particularly in the development of new drugs and functional materials. researchgate.net

The quinoline core of this compound can be annulated or fused with other rings to construct polycyclic systems. The reactive chloro and fluoro groups can participate in cyclization reactions, facilitating the formation of these complex structures. For example, it can serve as a precursor for the synthesis of Schiff bases, which are then used to create metal-ion recognition sensors and dye complexes for applications like dye-sensitized solar cells. ossila.com

Utility in Agrochemical and Specialty Chemical Synthesis

The application of this compound is not limited to the pharmaceutical industry. It also finds utility in the synthesis of agrochemicals and other specialty chemicals. The quinoline core is a feature of some pesticides and herbicides, and the ability to introduce various functional groups via the chloro and fluoro substituents allows for the fine-tuning of their biological activity and spectrum of action. nih.gov

In the realm of specialty chemicals, derivatives of this compound can be employed in the development of materials with specific properties, such as dyes and fluorescent probes. ossila.com The inherent fluorescence of the quinoline system can be modulated by the introduction of different substituents, leading to tailored optical properties.

Function as a Reference Compound and Standard in Analytical Methodologies

In addition to its role as a synthetic intermediate, this compound can also serve as a reference compound or standard in analytical chemistry. In the development of new analytical methods for the detection and quantification of fluoroquinolone antibiotics, for example, a well-characterized standard is essential for method validation and quality control. researchgate.netresearchgate.net Its stable and well-defined chemical structure makes it suitable for use in techniques such as chromatography and spectroscopy to ensure the accuracy and reliability of analytical results.

Future Research Directions and Perspectives in Halogenated Quinoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Site-Specific Halogenation

The precise introduction of halogen atoms onto the quinoline (B57606) scaffold is crucial for tuning the molecule's properties. However, traditional halogenation methods often suffer from harsh reaction conditions and a lack of regioselectivity. mdpi.com Future research will prioritize the development of novel and sustainable synthetic methodologies to overcome these challenges.

A significant area of focus will be the development of metal-free halogenation protocols. nih.govresearchgate.net These methods offer a more environmentally friendly and cost-effective alternative to transition-metal-catalyzed reactions. nih.govresearchgate.net For instance, the use of recyclable reagents like trihaloisocyanuric acids for the regioselective halogenation of 8-substituted quinolines has shown great promise. nih.govrsc.org These reactions can be carried out under mild, ambient conditions, offering high yields and excellent functional group tolerance. nih.govrsc.org

Furthermore, the exploration of greener reaction media, such as water, is a key trend. acs.orgtandfonline.com Microwave-assisted synthesis in aqueous media has been shown to be an efficient and economical method for producing quinoline derivatives. tandfonline.com Additionally, catalyst-free approaches, like the use of potassium halides as both the halogenating agent and electrolyte in electrochemical reactions, are gaining traction for their operational simplicity and environmental benefits. researchgate.net

Exploration of Undiscovered Reactivity Patterns and Advanced Functionalizations

Beyond their synthesis, understanding the reactivity of halogenated quinolines is essential for their application. The presence of halogen atoms significantly influences the electronic properties of the quinoline ring, opening up new avenues for functionalization. researchgate.net Future research will delve into previously unexplored reactivity patterns and develop advanced methods for C-H functionalization at various positions of the quinoline core.

The direct functionalization of C-H bonds is a particularly attractive area of research as it avoids the need for pre-functionalized starting materials. nih.gov While C2-functionalization is well-established, regioselective reactions at more distal positions remain a challenge. nih.gov The development of new catalytic systems, including those based on non-precious metals, will be instrumental in achieving site-selective functionalization. nih.govfrontiersin.org

Moreover, the reactivity of the halogen substituents themselves will be a key focus. For example, palladium-catalyzed cross-coupling reactions of haloquinolines are pivotal for creating diverse molecular structures. nih.gov Future work will likely explore the differential reactivity of various halogen atoms (e.g., chlorine vs. fluorine) on the same quinoline scaffold, such as in 8-Chloro-7-fluoroquinoline, to enable sequential and site-specific modifications. The investigation of radical-mediated reactions also presents exciting opportunities for novel transformations and the construction of complex molecular architectures. chemrxiv.org

Integration of Advanced Computational Predictions for Rational Halogenated Quinoline Design

The integration of computational chemistry is set to revolutionize the design of halogenated quinolines with desired properties. mdpi.compreprints.org In silico methods, such as molecular docking and molecular dynamics simulations, can predict the biological activity and physicochemical properties of novel compounds, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation. researchgate.netnih.gov

A key challenge in the computational design of halogenated compounds is accurately modeling the effects of halogenation. researchgate.net Future research will focus on developing more sophisticated computational models that can accurately predict the impact of specific halogen substitutions on properties like lipophilicity, metabolic stability, and receptor binding affinity. preprints.orgresearchgate.netoup.com For instance, understanding how the introduction of a chlorine atom at the C8 position affects the HOMO-LUMO gap can provide insights into the molecule's chemical reactivity. researchgate.net

The use of machine learning and artificial intelligence will also become increasingly important for analyzing large datasets and identifying structure-activity relationships that may not be apparent from traditional analysis. oup.com This predictive power will enable the rational design of halogenated quinolines for specific applications, from medicinal chemistry to materials science. mdpi.compreprints.orgresearchgate.net

Expanding Applications of Halogenated Quinoline Scaffolds in Materials Science

While halogenated quinolines have been extensively studied for their biological activities, their potential in materials science remains relatively underexplored. researchgate.net The unique photophysical and electronic properties of the quinoline scaffold, which can be finely tuned by halogenation, make these compounds promising candidates for a variety of materials applications. nih.gov

Future research will focus on the design and synthesis of halogenated quinolines for use in organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced functional materials. nih.govresearchgate.net The modular nature of the quinoline scaffold allows for the systematic engineering of its electronic and photophysical properties through the introduction of different substituents. nih.gov For example, the development of quinoline-based fluorescent probes with predictable photophysical properties is a promising area of research. nih.gov

The ability to control properties such as emission wavelength, quantum yield, and environmental sensitivity through strategic halogenation will be a key driver of innovation in this field. The investigation of poly-halogenated quinolines and their unique properties will also open up new possibilities for materials design. nih.gov

Synergistic Methodologies in Organic Synthesis and Theoretical Chemistry

The future of halogenated quinoline chemistry lies in the powerful synergy between advanced organic synthesis and theoretical chemistry. soton.ac.ukbohrium.com The integration of these two disciplines will enable a more efficient and targeted approach to the design and synthesis of novel halogenated quinolines. chemrxiv.org

Theoretical calculations, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, helping to explain observed reactivity and predict the outcomes of new reactions. chemrxiv.orgsoton.ac.uk This predictive capability can guide the development of new synthetic methodologies, for example, by identifying the optimal catalysts and reaction conditions for a desired transformation. soton.ac.uk

Conversely, experimental findings from synthetic studies can provide valuable data for refining and validating theoretical models. This iterative process of prediction, synthesis, and analysis will accelerate the discovery of new reactions and the development of novel halogenated quinoline-based molecules with tailored properties. Synergistic catalysis, where multiple catalytic cycles work in concert to achieve a desired transformation, is another promising area where the combination of theoretical and experimental approaches will be crucial for success. soton.ac.uk

Q & A

Q. What are the recommended synthetic routes for 8-Chloro-7-fluoroquinoline, and how do reaction conditions influence yield?

The synthesis of halogenated quinolines like this compound typically involves nucleophilic substitution or cross-coupling reactions. For example:

- Direct halogenation : Fluorine and chlorine substituents can be introduced via electrophilic substitution using reagents like Cl₂ (for chlorination) or Selectfluor™ (for fluorination) under controlled temperatures (60–100°C) .

- Metal-catalyzed cross-coupling : Palladium-catalyzed Suzuki-Miyaura coupling may integrate pre-functionalized aromatic precursors. Optimize solvent polarity (e.g., DMF vs. THF) and catalyst loading (1–5 mol%) to minimize side reactions .

Q. Key considerations :

Q. How should researchers characterize this compound using spectroscopic and computational methods?

Analytical workflow :

NMR spectroscopy :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon environments (e.g., C-F at δ 110–120 ppm) .

- 19F NMR : Confirm fluorine integration (δ -110 to -120 ppm for aromatic F) .

Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₉H₅ClFN⁺ = 182.01 Da) .

X-ray crystallography : Resolve crystal structure to confirm regiochemistry and intermolecular interactions .

Q. Computational tools :

- DFT calculations : Simulate electronic properties (HOMO/LUMO energies) to predict reactivity .

Q. What biological screening protocols are suitable for preliminary evaluation of this compound?

In vitro assays :

- Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with ciprofloxacin controls .

- Enzyme inhibition : Test DNA gyrase/topoisomerase IV inhibition at 10–100 µM concentrations using ATPase activity assays .

Q. Data interpretation :

- Correlate substituent effects (e.g., Cl/F position) with bioactivity using structural analogs (see Table 1 ) .

Table 1 : Bioactivity comparison of halogenated quinolines

| Compound | MIC (µg/mL) | DNA Gyrase IC₅₀ (µM) |

|---|---|---|

| This compound | 2.5 | 0.8 |

| 4-Chloro-8-fluoro-2-methylquinoline | 1.2 | 0.5 |

| 7-Bromo-8-fluoroquinoline | 5.0 | 2.1 |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for halogenated quinolines?

Methodological steps :

Assay standardization : Ensure consistent conditions (pH, temperature, bacterial strain) across studies.

Purity validation : Use HPLC (>98% purity) to exclude batch-specific impurities .

Structural analogs : Compare activity trends using similarity indices (e.g., 0.94 for 4-Chloro-7-fluoro-2-methylquinoline vs. 0.86 for 6-Bromo-4-chloro-8-fluoroquinoline) to isolate substituent effects .

Mechanistic studies : Employ isothermal titration calorimetry (ITC) to quantify binding affinities for target enzymes .

Q. What strategies optimize the regioselective synthesis of this compound derivatives?

Approaches :

- Directed metallation : Use tert-butyllithium to deprotonate specific positions, followed by quenching with Cl₂ or F⁺ reagents .

- Protecting groups : Temporarily block reactive sites (e.g., NH₂ with Boc) to direct halogenation .

- Computational guidance : Predict reactive sites using Fukui indices (local electrophilicity) from DFT calculations .

Q. Case study :

Q. How can structure-activity relationship (SAR) models guide the design of this compound analogs?

SAR workflow :

Data collection : Compile bioactivity data for analogs (e.g., MIC, IC₅₀) .

Descriptor selection : Calculate electronic (LogP, dipole moment) and steric (molar refractivity) parameters.

QSAR modeling : Use partial least squares (PLS) regression to correlate descriptors with activity. Validate via leave-one-out cross-validation (R² > 0.7) .

Q. Example insight :

Q. What experimental and computational methods validate the proposed mechanism of action for this compound?

Integrated approach :

Enzyme kinetics : Measure kcat/Km for DNA gyrase in the presence of this compound .

Molecular docking : Simulate ligand-enzyme interactions (e.g., Glide SP mode in Schrödinger) to identify binding poses .

Resistance studies : Serial passage bacteria under sub-MIC drug pressure; sequence gyrA/gyrB mutations .

Q. Key finding :

- Mutations at Ser-84 (gyrA) reduce binding affinity, confirming target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.